

physical and chemical properties of maoecrystal V

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Maoecrystal V: A Technical Guide for Researchers

Maoecrystal V is a structurally complex diterpenoid natural product isolated from the Chinese medicinal herb Isodon eriocalyx.[1][2][3] Its intricate pentacyclic skeleton, featuring four contiguous quaternary stereocenters, has made it a significant target for total synthesis in the field of organic chemistry.[1] This guide provides an in-depth overview of its properties, synthesis, and biological activity based on available scientific literature.

Physical and Chemical Properties

Detailed experimental data on the physical and chemical properties of maoecrystal V are not extensively reported in the literature, with research primarily focusing on its total synthesis. The available information is summarized below.



Property	Value	Source
Molecular Formula	C19H22O5	Inferred from structural analyses in synthesis papers.
Molecular Weight	330.38 g/mol	Calculated from the molecular formula.
General Description	A highly modified ent-kaurane diterpenoid.[2][4]	Sun et al. (2004)[1]
Structure	A pentacyclic framework with a bicyclo[2.2.2]octan-2-one subunit, a strained central tetrahydrofuran ring, and three contiguous quaternary stereocenters.[1][5]	Sun et al. (2004)[1]

Biological Activity and Signaling Pathways

Maoecrystal V was initially reported to exhibit potent and selective cytotoxicity against HeLa (cervical cancer) cell lines, with an IC50 value of 20 ng/mL.[1] This finding generated considerable interest in its potential as an anticancer agent.[3] However, a later re-evaluation of the biological activity of synthetic maoecrystal V by Baran and coworkers found no significant anticancer properties against a panel of 32 different cancer cell lines.[1]

Due to these conflicting reports and a lack of further mechanistic studies, the specific signaling pathways modulated by maoecrystal V have not been elucidated. The initial reports did not investigate the mechanism of its cytotoxic action, and the subsequent findings suggest it may not be a viable candidate for anticancer drug development. Therefore, no signaling pathway diagrams can be provided at this time.

Experimental Protocols: Total Synthesis

The total synthesis of maoecrystal V has been accomplished by several research groups, each employing unique strategies.[1][4][6][7] A key strategic challenge is the construction of the congested bicyclo[2.2.2]octane core. Many syntheses have utilized an intramolecular Diels-Alder (IMDA) reaction to achieve this.[1][5][7]

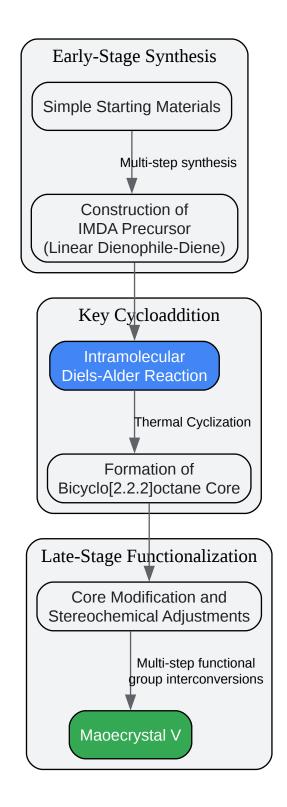


Key Strategy: Intramolecular Diels-Alder (IMDA) Cyclization

One of the foundational approaches to assembling the core structure of maoecrystal V involves an IMDA reaction. This strategy rapidly builds molecular complexity and establishes the key bicyclic system.[5][7]

Below is a generalized workflow representing a common synthetic logic employed for maoecrystal V, highlighting the pivotal IMDA reaction.





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Caption: Generalized synthetic workflow for maoecrystal V via an Intramolecular Diels-Alder reaction.



Example Protocol: Enantiodetermining C-H Functionalization (Zakarian/Davies Groups)

An enantioselective synthesis was developed featuring a rhodium-catalyzed C–H functionalization as the key enantiodetermining step to construct a chiral dihydrobenzofuran intermediate.[4][8]

Objective: To synthesize the key 2,3-dihydrobenzofuran precursor with high enantioselectivity.

Reaction Scheme: A diazo precursor is treated with a chiral rhodium catalyst to induce an asymmetric intramolecular C–H insertion, forming the dihydrobenzofuran ring.

Materials:

- Diazo precursor substrate
- Chiral Rhodium Catalyst (e.g., Rh₂(S-DOSP)₄)
- Anhydrous solvent (e.g., dichloromethane)
- Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

- The diazo precursor substrate is dissolved in anhydrous dichloromethane under an inert atmosphere.
- A catalytic amount of the chiral rhodium catalyst is added to the solution.
- The reaction mixture is stirred at a controlled temperature (e.g., room temperature) and monitored by an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.
- Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched 2,3-dihydrobenzofuran intermediate.



This intermediate then undergoes further transformations, including the pivotal intramolecular Diels-Alder reaction, to eventually yield (-)-maoecrystal V.[4]

Summary

Maoecrystal V remains a molecule of significant interest primarily within the synthetic organic chemistry community. Its complex and unique architecture has served as a benchmark for the development of novel synthetic strategies and methodologies.[1] While initial reports on its biological activity were promising, they have been called into question, and its utility as a lead compound in drug development is currently uncertain.[1][2] Future research would be necessary to definitively establish its biological properties and any potential mechanisms of action.

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